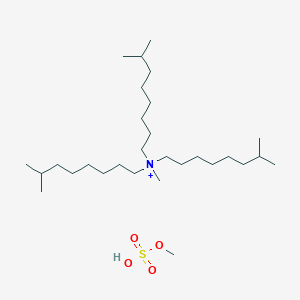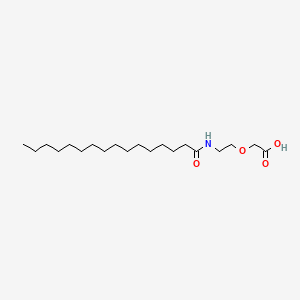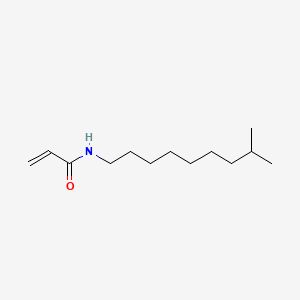
Tridecaptin A(sup alpha)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridecaptin A(sup alpha): is a member of the tridecaptin family, which are non-ribosomal antibacterial peptides. These compounds have shown potent activity against Gram-negative bacteria, making them a promising candidate in the fight against antimicrobial resistance . Tridecaptin A(sup alpha) specifically targets the peptidoglycan precursor lipid II on the outer leaflet of the inner membrane of Gram-negative bacteria, disrupting the proton-motive force and leading to bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridecaptin A(sup alpha) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The linear structure of tridecaptins makes them highly amenable to synthetic modification . The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure to facilitate peptide bond formation.
Industrial Production Methods: Industrial production of tridecaptin A(sup alpha) can be achieved through fermentation processes using genetically engineered strains of bacteria such as Paenibacillus species. These bacteria are capable of producing tridecaptins naturally, and their production can be optimized through the manipulation of growth conditions and nutrient availability .
Chemical Reactions Analysis
Types of Reactions: Tridecaptin A(sup alpha) undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid residues, leading to the formation of disulfide bonds or other oxidative modifications.
Reduction: Reduction reactions can reverse oxidative modifications, restoring the original structure of the peptide.
Substitution: Amino acid residues in tridecaptin A(sup alpha) can be substituted with other amino acids to create analogues with enhanced properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using SPPS with the desired amino acid derivatives.
Major Products Formed: The major products formed from these reactions include various analogues of tridecaptin A(sup alpha) with modified amino acid sequences, which can exhibit enhanced antimicrobial activity, reduced toxicity, or improved stability .
Scientific Research Applications
Chemistry: Tridecaptin A(sup alpha) is used in the development of novel antimicrobial agents. Its linear structure allows for easy modification, enabling researchers to create analogues with improved properties .
Biology: In biological research, tridecaptin A(sup alpha) is used to study the mechanisms of bacterial resistance and the interactions between antimicrobial peptides and bacterial membranes .
Medicine: Tridecaptin A(sup alpha) has potential therapeutic applications in treating infections caused by multidrug-resistant Gram-negative bacteria. It can also be used in combination with other antibiotics to enhance their efficacy .
Industry: In the industrial sector, tridecaptin A(sup alpha) can be used in the formulation of antimicrobial coatings and materials to prevent bacterial contamination .
Mechanism of Action
Tridecaptin A(sup alpha) exerts its effects by binding selectively to the peptidoglycan precursor lipid II on the outer leaflet of the inner membrane of Gram-negative bacteria. This binding disrupts the proton-motive force, leading to the collapse of the bacterial membrane potential and ultimately causing cell death . The specificity of tridecaptin A(sup alpha) for lipid II reduces the likelihood of resistance development compared to other antibiotics .
Comparison with Similar Compounds
Tridecaptin B: Similar to tridecaptin A(sup alpha) but with variations in the amino acid sequence.
Tridecaptin C: Another variant with different amino acid modifications.
Tridecaptin G: A recently discovered variant with broad-spectrum activity.
Uniqueness: Tridecaptin A(sup alpha) is unique due to its specific targeting of lipid II and its linear structure, which allows for easy synthetic modification. This makes it a versatile compound for developing new antimicrobial agents with enhanced properties .
Properties
CAS No. |
67922-28-5 |
|---|---|
Molecular Formula |
C73H115N17O20 |
Molecular Weight |
1550.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2R)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-4-amino-2-[[(2R)-2-(3-hydroxynonanoylamino)-3-methylbutanoyl]amino]butanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2R,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C73H115N17O20/c1-9-11-12-16-21-45(93)34-56(94)88-59(39(3)4)70(106)84-49(26-29-74)62(98)78-36-57(95)80-54(37-91)68(104)86-53(33-44-35-77-47-23-18-17-22-46(44)47)67(103)87-55(38-92)69(105)83-50(27-30-75)63(99)82-51(28-31-76)64(100)85-52(32-43-19-14-13-15-20-43)66(102)81-48(24-25-58(96)97)65(101)89-60(40(5)6)71(107)90-61(41(7)10-2)72(108)79-42(8)73(109)110/h13-15,17-20,22-23,35,39-42,45,48-55,59-61,77,91-93H,9-12,16,21,24-34,36-38,74-76H2,1-8H3,(H,78,98)(H,79,108)(H,80,95)(H,81,102)(H,82,99)(H,83,105)(H,84,106)(H,85,100)(H,86,104)(H,87,103)(H,88,94)(H,89,101)(H,90,107)(H,96,97)(H,109,110)/t41-,42-,45?,48-,49+,50-,51+,52-,53+,54+,55-,59+,60-,61+/m0/s1 |
InChI Key |
QETFUGBMXLKUFY-RUKUHQBXSA-N |
Isomeric SMILES |
CCCCCCC(CC(=O)N[C@H](C(C)C)C(=O)N[C@H](CCN)C(=O)NCC(=O)N[C@H](CO)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCN)C(=O)N[C@H](CCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)O)O |
Canonical SMILES |
CCCCCCC(CC(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CCN)C(=O)NC(CCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176045.png)









